molecular formula C22H26N2O5S B11432935 3-[(1-Acetyl-2-methyl-2,3-dihydro-1H-indol-5-YL)sulfonyl]-N-[(3-methoxyphenyl)methyl]propanamide

3-[(1-Acetyl-2-methyl-2,3-dihydro-1H-indol-5-YL)sulfonyl]-N-[(3-methoxyphenyl)methyl]propanamide

Cat. No.: B11432935
M. Wt: 430.5 g/mol
InChI Key: KDTUFBGXQKCBBF-UHFFFAOYSA-N
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Description

3-[(1-Acetyl-2-methyl-2,3-dihydro-1H-indol-5-YL)sulfonyl]-N-[(3-methoxyphenyl)methyl]propanamide is a complex organic compound that features an indole moiety, a sulfonyl group, and a propanamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1-Acetyl-2-methyl-2,3-dihydro-1H-indol-5-YL)sulfonyl]-N-[(3-methoxyphenyl)methyl]propanamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Oxidized indole derivatives

    Reduction: Alcohol derivatives

    Substitution: Substituted sulfonyl derivatives

Mechanism of Action

The mechanism of action of 3-[(1-Acetyl-2-methyl-2,3-dihydro-1H-indol-5-YL)sulfonyl]-N-[(3-methoxyphenyl)methyl]propanamide involves its interaction with specific molecular targets:

Properties

Molecular Formula

C22H26N2O5S

Molecular Weight

430.5 g/mol

IUPAC Name

3-[(1-acetyl-2-methyl-2,3-dihydroindol-5-yl)sulfonyl]-N-[(3-methoxyphenyl)methyl]propanamide

InChI

InChI=1S/C22H26N2O5S/c1-15-11-18-13-20(7-8-21(18)24(15)16(2)25)30(27,28)10-9-22(26)23-14-17-5-4-6-19(12-17)29-3/h4-8,12-13,15H,9-11,14H2,1-3H3,(H,23,26)

InChI Key

KDTUFBGXQKCBBF-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(N1C(=O)C)C=CC(=C2)S(=O)(=O)CCC(=O)NCC3=CC(=CC=C3)OC

Origin of Product

United States

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